molecular formula C13H13ClN2O B3003843 2-(2-chlorophenyl)-N-(cyanomethyl)-N-methylcyclopropane-1-carboxamide CAS No. 1333646-49-3

2-(2-chlorophenyl)-N-(cyanomethyl)-N-methylcyclopropane-1-carboxamide

Cat. No. B3003843
CAS RN: 1333646-49-3
M. Wt: 248.71
InChI Key: AYQUFJSSKXDHKU-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-(cyanomethyl)-N-methylcyclopropane-1-carboxamide, also known as CCMI, is a chemical compound with potential applications in scientific research. CCMI belongs to the class of cyclopropane carboxamide compounds, which have been studied for their pharmacological properties.

Mechanism of Action

2-(2-chlorophenyl)-N-(cyanomethyl)-N-methylcyclopropane-1-carboxamide acts as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA on neuronal activity. This results in a decrease in neuronal excitability and a reduction in anxiety-like behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2-chlorophenyl)-N-(cyanomethyl)-N-methylcyclopropane-1-carboxamide have been studied in animal models. 2-(2-chlorophenyl)-N-(cyanomethyl)-N-methylcyclopropane-1-carboxamide has been shown to reduce anxiety-like behavior in rodents, without affecting motor function. It has also been shown to have sedative effects at higher doses.

Advantages and Limitations for Lab Experiments

One advantage of 2-(2-chlorophenyl)-N-(cyanomethyl)-N-methylcyclopropane-1-carboxamide is its high potency and selectivity for the GABA-A receptor. This makes it a useful tool for studying the role of the GABA-A receptor in neuronal function and behavior. However, its sedative effects at higher doses may limit its use in certain experimental paradigms.

Future Directions

For research on 2-(2-chlorophenyl)-N-(cyanomethyl)-N-methylcyclopropane-1-carboxamide include further studies on its mechanism of action and its potential therapeutic applications. 2-(2-chlorophenyl)-N-(cyanomethyl)-N-methylcyclopropane-1-carboxamide has been shown to have anxiolytic properties, but its efficacy and safety in humans have not been established. Further studies are needed to determine the optimal dosage and administration route for 2-(2-chlorophenyl)-N-(cyanomethyl)-N-methylcyclopropane-1-carboxamide, as well as its potential side effects. In addition, 2-(2-chlorophenyl)-N-(cyanomethyl)-N-methylcyclopropane-1-carboxamide may have potential applications in other areas of neuroscience research, such as the study of epilepsy and sleep disorders.

Synthesis Methods

The synthesis of 2-(2-chlorophenyl)-N-(cyanomethyl)-N-methylcyclopropane-1-carboxamide involves the reaction of 2-chlorobenzonitrile with cyclopropanecarboxylic acid in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with N-methylamine to yield 2-(2-chlorophenyl)-N-(cyanomethyl)-N-methylcyclopropane-1-carboxamide. The synthesis of 2-(2-chlorophenyl)-N-(cyanomethyl)-N-methylcyclopropane-1-carboxamide has been optimized to yield high purity and yield.

Scientific Research Applications

2-(2-chlorophenyl)-N-(cyanomethyl)-N-methylcyclopropane-1-carboxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the GABA-A receptor, which is involved in the regulation of neuronal excitability. 2-(2-chlorophenyl)-N-(cyanomethyl)-N-methylcyclopropane-1-carboxamide has also been shown to have anxiolytic properties, making it a potential candidate for the treatment of anxiety disorders.

properties

IUPAC Name

2-(2-chlorophenyl)-N-(cyanomethyl)-N-methylcyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O/c1-16(7-6-15)13(17)11-8-10(11)9-4-2-3-5-12(9)14/h2-5,10-11H,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQUFJSSKXDHKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#N)C(=O)C1CC1C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenyl)-N-(cyanomethyl)-N-methylcyclopropane-1-carboxamide

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